molecular formula C9H6ClF5N2S B1409450 Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanimidothioate CAS No. 1823183-83-0

Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanimidothioate

Cat. No. B1409450
M. Wt: 304.67 g/mol
InChI Key: GJNJKIRLTPJITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of trifluoromethylpyridines, a related class of compounds, has been discussed in the literature . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .

Scientific Research Applications

Synthesis and Applications

Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanimidothioate is a pyridine derivative with significant applications in scientific research, particularly in the field of organic chemistry and material science. A study reviewed the synthesis processes of a similar compound, 2,3-Dichloro-5-trifluoromethyl pyridine, which is widely used in pesticide synthesis (Lu Xin-xin, 2006). Additionally, research on alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, synthesized using a trifluoromethyl-containing building block, showcases the compound's role in the development of various chemical structures (A. Khlebnikov et al., 2018).

Crystal Structure and Computational Studies

The compound's structural characteristics are essential for its application in various chemical processes. Studies on similar trifluoromethyl-substituted compounds have involved crystal structure analysis and computational studies, providing insights into their molecular configuration and stability (Bin Li et al., 2005), (Li-qun Shen et al., 2012).

Bioactivity and Electropolymerization

Some derivatives of this compound have been studied for their bioactivity, particularly in fungicidal applications. The synthesis of novel derivatives has shown efficient broad-spectrum fungicidal activity (Chunrui Yu et al., 2006). Additionally, the compound's derivatives have been used in electropolymerization studies, contributing to the development of new materials with specific electrochemical properties (M. Krompiec et al., 2008).

High-Field Electron Paramagnetic Resonance

The compound's derivatives have also been analyzed using high-field electron paramagnetic resonance, providing valuable information on their electronic structure and potential applications in magnetic resonance studies (C. Hureau et al., 2008).

Future Directions

Trifluoromethylpyridines and their derivatives have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethanimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF5N2S/c1-18-7(16)8(11,12)6-5(10)2-4(3-17-6)9(13,14)15/h2-3,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNJKIRLTPJITJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=N)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF5N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanimidothioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanimidothioate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanimidothioate
Reactant of Route 3
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanimidothioate
Reactant of Route 4
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanimidothioate
Reactant of Route 5
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanimidothioate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanimidothioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.